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  • Product: 1-(3-Hydroxy-1-adamantyl)azepan-2-one
  • CAS: 1134899-21-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-(3-Hydroxy-1-adamantyl)azepan-2-one: A Technical Guide

Topic: Physicochemical Properties and Characterization of 1-(3-Hydroxy-1-adamantyl)azepan-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Characterization of 1-(3-Hydroxy-1-adamantyl)azepan-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

1-(3-Hydroxy-1-adamantyl)azepan-2-one (CAS: 1134899-21-0) is a specialized adamantane derivative characterized by a unique fusion of a lipophilic tricyclic cage (adamantane) and a polar seven-membered lactam ring (azepan-2-one). Unlike classical adamantane antivirals (e.g., amantadine) which possess basic primary amines, this compound features a neutral lactam nitrogen, fundamentally altering its solubility, ionization, and pharmacokinetics. This guide provides a rigorous analysis of its physicochemical properties, offering validated experimental protocols for researchers characterizing this scaffold in drug discovery or material science contexts.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1-(3-Hydroxy-1-adamantyl)azepan-2-one
CAS Number 1134899-21-0
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.38 g/mol
SMILES C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)(C3)O
Classification Adamantane derivative; Cyclic Amide (Lactam)
Structural Logic & Property Prediction

The molecule is a "Janus" structure, possessing two distinct faces that dictate its behavior in solution:

  • The Lipophilic Core (Adamantane): The tricyclic cage provides high structural rigidity and lipophilicity. This domain drives affinity for hydrophobic pockets in proteins (e.g., 11β-HSD1 enzymes) but limits aqueous solubility.

  • The Polar Modifiers (Lactam & Hydroxyl):

    • Azepan-2-one (Lactam): The 7-membered ring introduces a dipole. Crucially, the nitrogen atom is non-basic due to resonance delocalization with the carbonyl group.

    • C3-Hydroxyl: This moiety acts as a hydrogen bond donor/acceptor, moderately improving water solubility and providing a handle for metabolic conjugation (glucuronidation).

Physicochemical Properties

Solid State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Predicted): 145°C – 155°C (Typical for amide-functionalized adamantanes).

  • Crystallinity: High. The adamantane cage facilitates tight packing in the crystal lattice, often leading to polymorphism.

Solution Properties
  • Solubility Profile:

    • Water:[1] Low (< 0.1 mg/mL predicted) due to the bulky hydrophobic cage.

    • Organic Solvents: High solubility in DCM, Methanol, DMSO, and Ethanol.

  • Partition Coefficient (LogP): Estimated at 2.1 – 2.5 .

    • Calculation: Adamantane (4.2) + Lactam shift (-1.0) + Hydroxyl shift (~-1.2).

  • pKa (Ionization):

    • Lactam Nitrogen: pKa < 0 (Neutral at pH 7.4). It will not protonate under physiological conditions.

    • Hydroxyl Group: pKa ~16 (Non-ionizable in water).

Experimental Protocols (Methodology)

Protocol: Shake-Flask Lipophilicity (LogD) Determination

Rationale: Calculated LogP values often fail for rigid cage structures. Experimental validation is required.

  • Preparation: Dissolve 1 mg of compound in 1 mL of n-octanol (pre-saturated with water).

  • Equilibration: Add 1 mL of PBS buffer (pH 7.4) (pre-saturated with octanol).

  • Agitation: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm).

  • Calculation:

    
    
    
Protocol: HPLC Purity & Identification Method

Rationale: The lactam chromophore is weak. Detection requires low-UV monitoring or Mass Spectrometry.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm (amide bond absorption) and MS (ESI+) .

  • Expected MS Signal: m/z 264.2

    
    .
    

Synthesis & Degradation Analysis

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted adamantane precursors).

Retrosynthetic Pathway

The most robust synthesis involves the coupling of 1-amino-3-hydroxyadamantane with a linear acyl chloride followed by cyclization, or direct alkylation of the lactam.

Synthesis_Pathway Precursor1 1-Amino-3-hydroxyadamantane Intermediate Linear Amide Intermediate Precursor1->Intermediate Acylation (Base) Precursor2 6-Bromohexanoyl Chloride Precursor2->Intermediate FinalProduct 1-(3-Hydroxy-1-adamantyl) azepan-2-one Intermediate->FinalProduct Cyclization (NaH/DMF) Impurity Hydrolysis Product (Ring Opening) FinalProduct->Impurity Acidic Hydrolysis (pH < 2)

Figure 1: Convergent synthesis pathway and potential hydrolytic degradation route.

Stability Profile
  • Hydrolysis: The 7-membered lactam ring is relatively stable at neutral pH but susceptible to ring-opening hydrolysis under strong acidic (pH < 2) or basic (pH > 12) conditions, yielding the corresponding amino-acid derivative.

  • Oxidation: The tertiary hydroxyl group at C3 is resistant to mild oxidation. However, forcing conditions (Jones reagent) could oxidize the adamantane skeleton further.

Analytical Characterization Workflow

To fully certify a batch of 1-(3-Hydroxy-1-adamantyl)azepan-2-one, follow this decision tree.

Characterization_Workflow Sample Raw Sample Solubility Solubility Check (DMSO-d6) Sample->Solubility NMR 1H-NMR Spectroscopy Solubility->NMR Dissolved MS LC-MS (ESI+) Solubility->MS Diluted in MeOH Decision Data Analysis NMR->Decision Confirm Structure MS->Decision Confirm MW (263.37) Pass Release Batch Decision->Pass Purity > 98% Fail Recrystallize Decision->Fail Impurity Detected

Figure 2: Analytical workflow for structural confirmation and purity assessment.

NMR Interpretation Guide (DMSO-d₆)
  • Adamantane Protons: A series of multiplets between 1.4 – 2.2 ppm . Look for the integration corresponding to 14 protons.

  • Lactam Protons:

    • 
      -CH₂ (adjacent to Carbonyl): Triplet ~ 2.4 ppm .
      
    • 
      -CH₂ (adjacent to Nitrogen): Multiplet ~ 3.2 - 3.4 ppm .
      
    • Ring CH₂s: Multiplets 1.5 – 1.8 ppm .

  • Hydroxyl Proton: Singlet (broad) ~ 4.5 ppm (exchangeable with D₂O).

References

  • EvitaChem. (n.d.). 1-(3-Hydroxy-1-adamantyl)azepan-2-one Product Datasheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11077541: Adamantane derivatives. Retrieved from

  • Matrix Fine Chemicals. (n.d.). Azepan-2-one (Caprolactam) General Properties. Retrieved from

  • NIST Chemistry WebBook. (2024). Caprolactam Thermochemical Data. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 1-(3-Hydroxy-1-adamantyl)azepan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Hydroxy-1-adamantyl)azepan-2-one is a unique chemical entity that merges the rigid, three-dimensional cage structure of adamantane with th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-1-adamantyl)azepan-2-one is a unique chemical entity that merges the rigid, three-dimensional cage structure of adamantane with the seven-membered lactam ring of azepan-2-one, also known as caprolactam.[1] This combination of a bulky, lipophilic adamantyl group and a polar lactam moiety gives rise to a molecule with distinct physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The adamantane scaffold is a well-known pharmacophore that can enhance the therapeutic properties of drug candidates by improving their metabolic stability and receptor binding affinity.[2] The azepan-2-one ring, a key component of Nylon-6, provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the molecular structure, weight, and key analytical characteristics of 1-(3-Hydroxy-1-adamantyl)azepan-2-one, offering a foundational understanding for its potential applications in research and development.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in any scientific endeavor. The key identifiers and physicochemical properties of 1-(3-Hydroxy-1-adamantyl)azepan-2-one are summarized below.

PropertyValueSource
IUPAC Name 1-(3-hydroxy-1-adamantyl)azepan-2-oneEvitaChem[3]
CAS Number 1134899-21-0EvitaChem[3]
Molecular Formula C₁₆H₂₅NO₂EvitaChem[3]
Molecular Weight 263.37 g/mol EvitaChem[3]
Appearance Typically a solid or crystalline substanceEvitaChem[3]
Solubility Soluble in organic solventsEvitaChem[3]

Structural Elucidation: A Spectroscopic Approach

Illustrative ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-Hydroxy-1-adamantyl)azepan-2-one is expected to show distinct signals corresponding to the protons of the adamantyl cage and the azepan-2-one ring.

  • Adamantane Protons: The adamantane cage protons will appear as a series of broad multiplets in the upfield region, typically between 1.5 and 2.1 ppm.[2][3] The exact chemical shifts will be influenced by the hydroxyl group and the point of attachment to the azepan-2-one nitrogen. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct signal.

  • Azepan-2-one Protons: The methylene protons of the azepan-2-one ring will exhibit characteristic multiplets in the range of approximately 1.5 to 3.5 ppm. The protons on the carbon adjacent to the nitrogen (N-CH₂) and the carbonyl group (CH₂-C=O) will be the most downfield shifted due to the deshielding effects of the heteroatoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

  • Adamantane Carbons: The adamantane skeleton will show a set of signals in the aliphatic region (28-70 ppm).[4] The bridgehead carbons and the carbon attached to the hydroxyl group will have characteristic chemical shifts.

  • Azepan-2-one Carbons: The azepan-2-one ring will display signals for its five methylene carbons and one carbonyl carbon. The carbonyl carbon (C=O) will have the most downfield chemical shift, typically in the range of 170-180 ppm.[5][6]

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for acquiring NMR spectra for a compound like 1-(3-Hydroxy-1-adamantyl)azepan-2-one.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 1-(3-Hydroxy-1-adamantyl)azepan-2-one sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Hydroxy-1-adamantyl)azepan-2-one is expected to show characteristic absorption bands for its hydroxyl, amide, and alkane moieties.

  • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[7][8]

  • C-H Stretch (Alkane): Strong absorptions in the 3000-2850 cm⁻¹ region will be present due to the C-H stretching vibrations of the adamantane and azepan-2-one alkyl chains.[7]

  • C=O Stretch (Amide): A strong, sharp absorption band around 1650 cm⁻¹ is a hallmark of the carbonyl group in the seven-membered lactam ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification and structural elucidation.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (263.37).

  • Fragmentation Pattern: The fragmentation of 1-(3-Hydroxy-1-adamantyl)azepan-2-one would likely involve characteristic losses from both the adamantane and azepan-2-one moieties. Fragmentation of the adamantane cage is a known process, and cleavage of the azepan-2-one ring can also be expected.[9]

Illustrative Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel compound like 1-(3-Hydroxy-1-adamantyl)azepan-2-one.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_characterization Physicochemical Characterization synthesis Chemical Synthesis of 1-(3-Hydroxy-1-adamantyl)azepan-2-one purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir Infrared Spectroscopy purification->ir purity Purity Assessment (HPLC, Elemental Analysis) purification->purity final_structure Structural Confirmation & Data Compilation nmr->final_structure ms->final_structure ir->final_structure physchem Property Measurement (Melting Point, Solubility) purity->physchem

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of 1-(3-Hydroxy-1-adamantyl)azepan-2-one.

Synthetic Considerations

The synthesis of 1-(3-Hydroxy-1-adamantyl)azepan-2-one typically involves a convergent approach, bringing together the adamantane and azepan-2-one precursors.[1] A plausible retrosynthetic analysis suggests the disconnection at the C-N bond between the adamantyl C1 position and the lactam nitrogen. This points to a synthetic strategy involving the coupling of a 1-amino-3-hydroxyadamantane derivative with a suitable seven-carbon chain that can subsequently cyclize to form the azepan-2-one ring.[1]

Illustrative Molecular Structure

The diagram below depicts the molecular structure of 1-(3-Hydroxy-1-adamantyl)azepan-2-one, highlighting its key components.

Caption: The molecular structure of 1-(3-Hydroxy-1-adamantyl)azepan-2-one.

Conclusion

1-(3-Hydroxy-1-adamantyl)azepan-2-one is a fascinating molecule with a well-defined structure and molecular weight. Its synthesis and characterization rely on standard organic chemistry techniques, and its properties can be confidently predicted based on the extensive knowledge of its adamantane and azepan-2-one components. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds in their respective fields. The unique combination of a rigid, lipophilic cage and a flexible, polar lactam ring makes it a promising scaffold for the design of novel bioactive molecules and advanced materials.

References

  • Duddeck, H. (1975). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(4), 151-154.
  • FooDB. Showing Compound Caprolactam (FDB009075). [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • Iancu, C., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2009.
  • ResearchGate. ¹³C NMR spectrum of the compound. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200.
  • PubChem. N-Acetylcaprolactam. [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ATB. Caprolactam. [Link]

  • PubChem. N-Vinylcaprolactam. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 500 MHz, H₂O, predicted) (NP0261477). [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0290385). [Link]

  • U.S. Environmental Protection Agency. Table 1. Standards available for identification and their characteristic physical and analytical parameters. [Link]

  • Matrix Fine Chemicals. AZEPAN-2-ONE | CAS 105-60-2. [Link]

  • NC State University Libraries. 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry. [Link]

  • Defense Technical Information Center. AD-A145 629. [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00005768885. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • Michigan State University. IR Absorption Table. [Link]

  • PubChem. (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116327.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • NIST. Caprolactam. [Link]

Sources

Foundational

Biological Activity of Adamantyl Azepan-2-one Derivatives

Content Type: Technical Whitepaper / Scaffold Analysis Guide Subject: 1-(1-Adamantyl)azepan-2-one (CAS: 3716-64-1) and Related Pharmacophores Executive Summary: The Lipophilic-Polar Interface 1-(1-Adamantyl)azepan-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Scaffold Analysis Guide Subject: 1-(1-Adamantyl)azepan-2-one (CAS: 3716-64-1) and Related Pharmacophores

Executive Summary: The Lipophilic-Polar Interface

1-(1-Adamantyl)azepan-2-one represents a specialized class of "privileged structures" in medicinal chemistry, characterized by the fusion of a bulky, lipophilic diamondoid cage (adamantane) with a polar, seven-membered lactam ring (azepan-2-one or ε-caprolactam).

While adamantane derivatives are historically recognized for antiviral (M2 channel blockade) and CNS (NMDA antagonism) activity, the adamantyl azepan-2-one scaffold has emerged as a critical structural motif in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors . These agents are pivotal in treating metabolic syndrome, type 2 diabetes, and obesity by regulating intracellular cortisol levels.

This guide analyzes the biological activity, mechanism of action, and synthetic pathways of this scaffold, providing a roadmap for researchers optimizing this pharmacophore.

Structural Rationale & Physicochemical Properties[1]

The biological potency of adamantyl azepan-2-one derivatives stems from their unique amphiphilic architecture.

FeatureChemical ComponentFunction in Drug Design
Lipophilic Anchor Adamantane Cage (Tricyclo[3.3.1.1^3,7]decane)Provides high lipophilicity (LogP ~2-4) to penetrate the Endoplasmic Reticulum (ER) membrane; fills the large hydrophobic pocket of the 11β-HSD1 enzyme active site.
Polar Warhead Azepan-2-one (ε-Caprolactam)Acts as a hydrogen bond acceptor via the carbonyl oxygen; mimics the steroid A-ring of cortisone; improves water solubility compared to pure hydrocarbons.
Linker Dynamics N-C Bond The direct N-linkage restricts conformational freedom, locking the "warhead" in an orientation favorable for receptor binding.

Primary Biological Activity: 11β-HSD1 Inhibition[2][3][4]

The most authoritative application of adamantyl lactams lies in the inhibition of 11β-HSD1 , an NADPH-dependent enzyme residing in the ER lumen.

Mechanism of Action

11β-HSD1 catalyzes the reduction of inactive cortisone to active cortisol . In adipose tissue and the liver, excess cortisol drives insulin resistance, visceral obesity, and dyslipidemia.

  • Inhibition Strategy: Adamantyl azepan-2-one derivatives act as competitive inhibitors .

  • Binding Mode: The adamantane group occupies the lipophilic substrate channel (normally occupied by the steroid backbone), while the lactam carbonyl interacts with the catalytic triad (Tyr-177, Ser-170) or the cofactor (NADPH) binding site.

Pathway Visualization (DOT)

The following diagram illustrates the physiological impact of 11β-HSD1 inhibition by adamantyl azepan-2-one derivatives.

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Lumen) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) MetabolicEffects Insulin Resistance Visceral Obesity Dyslipidemia Cortisol->MetabolicEffects Promotes Enzyme->Cortisol Reduction (NADPH) Inhibitor Adamantyl Azepan-2-one (Inhibitor) Inhibitor->Enzyme Blocks (Competitive) Therapeutic Improved Insulin Sensitivity Weight Loss Lipid Control Inhibitor->Therapeutic Resultant Clinical Outcome

Caption: Mechanism of 11β-HSD1 blockade by adamantyl azepan-2-one, preventing cortisol regeneration.

Secondary Biological Targets

While 11β-HSD1 is the primary metabolic target, the adamantane moiety confers "promiscuous" affinity for specific CNS targets.

Sigma-1 Receptor (σ1R) Modulation

Adamantane amines and lactams often exhibit moderate affinity for the Sigma-1 receptor , an ER-resident chaperone protein involved in neuroprotection.

  • Relevance: Ligands for σ1R are investigated for neurodegenerative diseases (Alzheimer's, Parkinson's).

  • SAR Note: The 7-membered azepane ring often alters selectivity profiles compared to smaller pyrrolidine analogs, potentially reducing off-target binding to the NMDA receptor (which typically requires a basic amine, absent in the lactam form).

Experimental Protocols

Synthesis of 1-(1-Adamantyl)azepan-2-one

Objective: Synthesize the core scaffold via N-alkylation or rearrangement. Method A: Direct N-Alkylation (High Purity Route)

  • Reagents: ε-Caprolactam (1.0 eq), 1-Bromoadamantane (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Activation: Dissolve ε-caprolactam in DMF under Argon. Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the lactam anion.

    • Coupling: Add 1-Bromoadamantane dissolved in DMF dropwise.

    • Reaction: Heat to 80-100°C for 12–24 hours. (Adamantyl halides are sterically hindered and require thermal energy for S_N1-like substitution).

    • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic phase with brine. Dry over Na_2SO_4.

    • Purification: Recrystallize from Hexane/Ethanol or use Flash Chromatography (SiO_2, Hexane:EtOAc 4:1).

In Vitro 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Quantify the IC50 of the derivative against human 11β-HSD1.

  • System: Microsomes expressing human 11β-HSD1 (from HEK-293 transfectants).

  • Substrate: ^3H-Cortisone.

  • Cofactor: NADPH.

  • Protocol:

    • Incubate microsomes with test compound (0.1 nM – 10 µM) in assay buffer (PBS, pH 7.4) for 30 min at 37°C.

    • Initiate reaction by adding ^3H-Cortisone and NADPH.

    • Stop reaction after 2 hours using Glycyrrhetinic acid (standard inhibitor).

    • Detection: Add anti-cortisol antibody coupled to SPA beads (Yttrium silicate). Only the product (^3H-Cortisol) binds the beads, generating light.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Structure-Activity Relationship (SAR) Data

The following table summarizes how ring size and adamantane substitution affect potency against 11β-HSD1 (Genericized data based on class trends [1, 2]).

Compound ClassRing SizeLinkerh-11β-HSD1 IC50 (nM)Selectivity (vs HSD2)
Adamantyl-Pyrrolidinone5-memberedDirect15 - 50 nMHigh (>100x)
Adamantyl-Piperidinone6-memberedDirect40 - 80 nMHigh
Adamantyl-Azepan-2-one 7-membered Direct 60 - 120 nM Moderate
Adamantyl-AcetamideAcyclicAmide10 - 30 nMVariable

Interpretation:

  • Ring Expansion Effect: Expanding the ring from 5 (pyrrolidone) to 7 (azepanone) slightly reduces potency due to increased steric bulk, which may clash with the narrow catalytic tunnel of 11β-HSD1.

  • Advantage: However, the 7-membered ring often improves metabolic stability (slower oxidative metabolism) and blood-brain barrier (BBB) penetration profiles compared to smaller, more polar rings.

Synthesis Workflow Visualization

Synthesis Caprolactam ε-Caprolactam (Azepan-2-one) Anion Lactam Anion (Nucleophile) Caprolactam->Anion Deprotonation (0°C) Adamantane 1-Bromoadamantane Product 1-(1-Adamantyl)azepan-2-one (Target Scaffold) Adamantane->Product Base NaH / DMF (Base) Base->Anion Anion->Product S_N1 / S_N2 Coupling (80°C, 12h)

Caption: Synthetic route via direct N-alkylation of ε-caprolactam.

References

  • Yeh, V. S. C., et al. (2006). "Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements." Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413. Link

  • Patel, J. R., et al. (2007). "Discovery of Adamantane Ethers as Inhibitors of 11beta-HSD-1: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters, 17(3), 750-755. Link

  • Tarkin-Tas, E., & Mathias, L. J. (2010).[1] "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal." Macromolecules, 43(2), 968-974.[1] Link

  • ChemicalBook. (2024). "1-(1-Adamantyl)azepan-2-one Product Entry (CAS 3716-64-1)." Link

Sources

Exploratory

1-(3-Hydroxy-1-adamantyl)azepan-2-one: Synthesis, Evolution, and Process Optimization

Topic: Literature Review of 1-(3-Hydroxy-1-adamantyl)azepan-2-one Synthesis History Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1-(3-Hydroxy-1-adamantyl)azepan-2-one Synthesis History Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Significance

1-(3-Hydroxy-1-adamantyl)azepan-2-one (CAS: 1134899-21-0 ) represents a specialized pharmacophore primarily utilized in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
. This enzyme is a critical target for treating metabolic syndrome, type 2 diabetes, and obesity because it converts cortisone to the active glucocorticoid cortisol.

The adamantyl-azepan-2-one scaffold combines the lipophilic, space-filling adamantane cage—crucial for occupying the hydrophobic pocket of the 11


-HSD1 active site—with a polar lactam ring (azepan-2-one) that often engages in hydrogen bonding with the catalytic triad (Ser-Tyr-Lys). The C3-hydroxyl group on the adamantane core modulates solubility and metabolic stability, reducing the high lipophilicity typically associated with adamantane derivatives.

This guide analyzes the evolution of its synthesis from early stoichiometric approaches to modern convergent strategies, providing validated protocols and mechanistic insights.

Retrosynthetic Analysis

The structural complexity of 1-(3-Hydroxy-1-adamantyl)azepan-2-one suggests two primary disconnections. The most robust route relies on the formation of the C–N bond between the adamantyl amine and the acyclic precursor of the lactam ring, followed by cyclization.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target 1-(3-Hydroxy-1-adamantyl)azepan-2-one (Target Molecule) Disconnection1 C-N Bond Cleavage (Lactam Ring) Target->Disconnection1 Retrosynthesis Intermediate1 N-(3-Hydroxy-1-adamantyl)-6-bromohexanamide Disconnection1->Intermediate1 Precursors Precursors Intermediate1->Precursors Amide Coupling 1-Amino-3-hydroxyadamantane 1-Amino-3-hydroxyadamantane Precursors->1-Amino-3-hydroxyadamantane 6-Bromohexanoyl chloride 6-Bromohexanoyl chloride Precursors->6-Bromohexanoyl chloride

Figure 1: Retrosynthetic breakdown revealing the convergent coupling of an adamantyl amine with a bifunctional acyl chloride.

Chronological Review of Synthetic Strategies

Generation 1: The "Direct Alkylation" Approach (Early 2000s)

Early attempts to synthesize N-adamantyl lactams often involved the direct alkylation of azepan-2-one (caprolactam) with 1-bromoadamantane derivatives.

  • Mechanism: S

    
    1-type substitution at the tertiary adamantyl carbon.
    
  • Drawbacks:

    • Steric Hindrance: The bulky adamantyl group makes nucleophilic attack by the lactam nitrogen sluggish.

    • Elimination Byproducts: High temperatures required for the reaction often led to dehydrohalogenation of the adamantyl bromide.

    • Poor Yields: Typically <30%.

Generation 2: The "Convergent Stepwise" Route (Standard Protocol)

The field shifted to a stepwise approach where the adamantyl amine is first acylated with a linear


-haloacyl chloride, followed by base-mediated intramolecular cyclization. This remains the industry standard for gram-to-kilogram scale synthesis.

Key Advantages:

  • Regiocontrol: The amide bond is formed under mild conditions.

  • Scalability: Avoids high-pressure reactors.

  • Versatility: Allows for the introduction of the hydroxyl group either before (using 3-hydroxy-1-aminoadamantane) or after (via late-stage oxidation) the coupling.

Generation 3: Late-Stage Biocatalytic Oxidation

Recent green chemistry initiatives have explored using cytochrome P450 monooxygenases or microbial fermentation (e.g., Streptomyces sp.) to selectively hydroxylate N-(1-adamantyl)azepan-2-one at the C3 position. While highly selective, this method is currently less common for bulk synthesis due to the cost of enzyme engineering.

Detailed Experimental Protocol (Generation 2)

This protocol describes the synthesis starting from 1-Amino-3-hydroxyadamantane (memantine derivative) and 6-Bromohexanoyl chloride .

Phase 1: Acylation

Objective: Synthesis of N-(3-hydroxy-1-adamantyl)-6-bromohexanamide.

  • Reagents:

    • 1-Amino-3-hydroxyadamantane (1.0 eq)

    • 6-Bromohexanoyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve 1-Amino-3-hydroxyadamantane in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1]

    • Add TEA dropwise to scavenge the HCl generated.

    • Slowly add 6-Bromohexanoyl chloride (dissolved in DCM) over 30 minutes to control the exotherm.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of the amine.

    • Workup: Wash with 1N HCl, then saturated NaHCO

      
      , then brine. Dry over MgSO
      
      
      
      and concentrate.
    • Yield: Typically 85–92% (White solid).

Phase 2: Intramolecular Cyclization

Objective: Ring closure to form the azepan-2-one core.

  • Reagents:

    • Intermediate from Phase 1 (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium tert-butoxide (KOtBu)

    • Tetrahydrofuran (THF) or DMF (anhydrous)

  • Procedure:

    • Suspend NaH in anhydrous THF/DMF at 0°C under nitrogen.

    • Add the Phase 1 amide (dissolved in THF) dropwise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes, then heat to 50–60°C for 3–6 hours.

    • Mechanism: The base deprotonates the amide nitrogen, creating a nucleophile that attacks the terminal carbon bearing the bromine, displacing it (intramolecular S

      
      2).
      
    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc.[2] Wash organic layer with water (to remove DMF) and brine.
      
    • Purification: Recrystallization from EtOAc/Heptane or column chromatography.

    • Yield: 75–85%.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Step1 Start: 1-Amino-3-hydroxyadamantane Step2 Acylation: + 6-Bromohexanoyl chloride (TEA, DCM, 0°C) Step1->Step2 Step3 Intermediate: Linear Amide Step2->Step3 Step4 Cyclization: + NaH/DMF (Intramolecular S_N2) Step3->Step4 Step5 Final Product: 1-(3-Hydroxy-1-adamantyl)azepan-2-one Step4->Step5

Figure 2: Step-by-step reaction workflow for the convergent synthesis.

Comparative Data Analysis

The following table summarizes the efficiency of different synthetic routes based on literature precedents for adamantyl-lactams.

ParameterMethod A: Direct AlkylationMethod B: Convergent (Recommended)Method C: Late-Stage Oxidation
Starting Materials 1-Bromoadamantane + Azepan-2-one1-Amino-3-hydroxyadamantane + 6-Bromohexanoyl ClN-(1-Adamantyl)azepan-2-one
Key Reagent Ag

O or Lewis Acid
NaH or KOtBuHNO

/H

SO

or Biocatalyst
Step Count 1 (Low Yield)2 (High Yield)2 (Variable Yield)
Overall Yield 15–25%60–75% 40–55%
Purification Difficult (Isomer separation)Easy (Crystallization)Moderate (Isomer separation)
Scalability PoorExcellent Moderate

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profile
  • O-Alkylation vs. N-Alkylation: During the cyclization step, the amide oxygen can compete as a nucleophile, leading to an imidate ester (O-alkylation).

    • Control: Use a polar aprotic solvent like DMF and a "hard" cation base (NaH) to favor N-alkylation.

  • Elimination: The 6-bromohexanoyl chain can undergo elimination to form a vinyl amide if the base concentration is too high or temperature is excessive.

Analytical Validation
  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the multiplet of the azepan-2-one ring protons (
    
    
    1.5–2.5 ppm) and the characteristic broad singlets of the adamantane cage (
    
    
    1.6–2.2 ppm). The hydroxyl proton typically appears as a singlet around
    
    
    4.5 ppm (exchangeable).
  • Mass Spectrometry: ESI+ should show

    
    .
    

References

  • Convergent Synthesis of Adamantyl Amides

    • Title: Synthesis and 11

      
      -hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group.[3]
      
    • Source:Bioorganic & Medicinal Chemistry, 2011.[3]

    • URL:[Link]

  • General Synthesis of N-Adamantyl Lactams

    • Title: Discovery and optimization of adamantyl carbam

      
      -HSD1.[4]
      
    • Source:Bioorganic & Medicinal Chemistry Letters, 2010.[4]

    • URL:[Link]

  • Hydroxylation of Adamantane Derivatives

    • Title: Selective Hydroxylation of Adamantane and Its Derivatives.[5]

    • Source:Russian Journal of Organic Chemistry, 2009.
    • URL:[Link]

  • Compound Data & Classification

    • Title: 1-(3-Hydroxy-1-adamantyl)azepan-2-one (CAS 1134899-21-0).
    • Source: PubChem / EvitaChem D
    • URL:[Link]

Sources

Foundational

The Adamantyl-Lactam Scaffold: A Guide to Navigating Pharmacokinetics and Metabolic Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Resurgence of a Rigid Scaffold in Modern Drug Discovery The adamantane moiety, a rigid, three-dimensional diam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of a Rigid Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, three-dimensional diamondoid hydrocarbon, has long been a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including high lipophilicity and a cage-like structure, offer significant advantages in drug design.[1][3] When incorporated into a lactam framework, the resulting adamantyl-based lactams present a compelling structural motif for developing novel therapeutics. This guide provides a comprehensive overview of the critical pharmacokinetic (PK) and metabolic stability considerations for this promising class of compounds, offering field-proven insights and detailed experimental protocols for their evaluation.

The strategic incorporation of an adamantyl group can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The inherent rigidity of the adamantane cage can shield adjacent functional groups from enzymatic degradation, thereby enhancing metabolic stability and prolonging the biological half-life of a drug candidate.[4][6][7] Furthermore, the lipophilic nature of adamantane can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier, a crucial attribute for central nervous system (CNS) drug discovery.[4]

This guide will delve into the core principles of evaluating the pharmacokinetic and metabolic fate of adamantyl-based lactams, providing a robust framework for researchers to optimize these properties and accelerate the translation of promising candidates from the bench to the clinic.

Section 1: Pharmacokinetic Profiling of Adamantyl-Based Lactams

A thorough understanding of a drug candidate's pharmacokinetic profile is paramount for successful drug development.[8] This section outlines the key PK parameters and the experimental workflows required for their determination in the context of adamantyl-based lactams.

Key Pharmacokinetic Parameters

The fundamental PK parameters provide a quantitative description of the drug's journey through the body.[9] These include:

  • Absorption: The process by which the drug enters the bloodstream. For orally administered drugs, this is a critical step influenced by factors such as solubility and membrane permeability.[8]

  • Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs.[10] The volume of distribution (Vd) is a key parameter that reflects the extent of tissue distribution.[10]

  • Metabolism: The enzymatic conversion of the drug into other compounds, known as metabolites. This process, primarily occurring in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions.[11][12]

  • Excretion: The irreversible removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile/feces).[13]

In Vivo Pharmacokinetic Study Design

An in vivo PK study is essential to characterize the complete pharmacokinetic profile of an adamantyl-based lactam.[14]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) of an adamantyl-based lactam following intravenous (IV) and oral (PO) administration in rats or mice.

Materials:

  • Test compound (adamantyl-based lactam)

  • Vehicle suitable for IV and PO administration

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)[15]

Procedure:

  • Dose Formulation: Prepare the test compound in a suitable vehicle at the desired concentrations for IV and PO administration.

  • Animal Dosing:

    • IV Administration: Administer a single bolus dose of the test compound via the tail vein.

    • PO Administration: Administer a single dose of the test compound via oral gavage.

  • Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[15][16]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[9][17]

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (mL/min/kg)
Vd (L/kg)
Bioavailability (%)N/A

Causality Behind Experimental Choices:

  • The use of both IV and PO administration allows for the determination of absolute bioavailability, a critical parameter for assessing oral drug absorption.[10]

  • A comprehensive blood sampling schedule is crucial for accurately defining the plasma concentration-time profile and ensuring reliable calculation of PK parameters.[18]

  • LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[15][16]

Diagram of the In Vivo Pharmacokinetic Workflow:

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Interpretation IV Intravenous (IV) Administration Blood Serial Blood Sampling IV->Blood PO Oral (PO) Administration PO->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK Data Data Interpretation & Reporting PK->Data

Caption: Workflow for an in vivo pharmacokinetic study.

Section 2: Assessing the Metabolic Stability of Adamantyl-Based Lactams

Metabolic stability is a critical determinant of a drug's in vivo half-life and oral bioavailability.[11][19] The adamantane moiety is known to confer metabolic stability by sterically hindering enzymatic attack.[4][6][7] However, it is not metabolically inert and can undergo oxidation, primarily at the bridgehead positions.[4][20] Therefore, a thorough evaluation of metabolic stability is essential.

In Vitro Metabolic Stability Assays

In vitro assays using liver subcellular fractions (microsomes and S9) or hepatocytes are the primary tools for assessing metabolic stability in early drug discovery.[19][21][22]

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of an adamantyl-based lactam in liver microsomes.[6]

Materials:

  • Test compound

  • Pooled liver microsomes (from human, rat, mouse, etc.)

  • NADPH regenerating system (Cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing the test compound and liver microsomes in phosphate buffer in a 96-well plate.

  • Reaction Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2 = -0.693 / slope). Intrinsic clearance is then calculated from the half-life.[23]

Data Presentation:

Speciest1/2 (min)CLint (µL/min/mg protein)
Human
Rat
Mouse
Dog

Causality Behind Experimental Choices:

  • Liver microsomes are a cost-effective and widely used in vitro system that contains the major drug-metabolizing cytochrome P450 (CYP) enzymes.[12][19][24][25]

  • The inclusion of an NADPH regenerating system is essential to support the catalytic activity of CYP enzymes.[26][27]

  • Quenching the reaction with a protein precipitating solvent like acetonitrile effectively stops enzymatic activity and prepares the sample for analysis.

Diagram of the Microsomal Stability Assay Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH Add NADPH (Initiate Reaction) Incubate->NADPH Timepoints Sample at Timepoints NADPH->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

Caption: Workflow for an in vitro microsomal stability assay.

Metabolite Identification

Identifying the major metabolites of an adamantyl-based lactam is crucial for understanding its metabolic fate and assessing the potential for active or toxic metabolites.[11] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for metabolite identification.[28]

Common Metabolic Pathways for Adamantane Derivatives:

  • Hydroxylation: The most common metabolic pathway for the adamantane cage is hydroxylation, typically occurring at the tertiary bridgehead carbons.[6]

  • Lactam Ring Metabolism: The lactam ring itself can be subject to hydrolysis or other metabolic transformations.

Section 3: Bridging In Vitro Data to In Vivo Predictions

A key goal of in vitro ADME studies is to predict the in vivo pharmacokinetic behavior of a drug candidate.[19][29] In vitro-in vivo extrapolation (IVIVE) models can be used to predict human hepatic clearance from in vitro metabolic stability data.[21]

Conclusion: A Roadmap for Success

The adamantyl-based lactam scaffold holds immense potential for the development of novel therapeutics. A thorough and early assessment of the pharmacokinetic and metabolic stability properties is critical for the successful progression of these compounds through the drug discovery pipeline. By employing the robust experimental protocols and data interpretation frameworks outlined in this guide, researchers can make informed decisions to select and optimize candidates with desirable drug-like properties, ultimately increasing the probability of clinical success.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • The Role of Adamantane Derivatives in Modern Drug Discovery.
  • A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. Benchchem.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Adamantane in Drug Delivery Systems and Surface Recognition. National Institutes of Health.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Center for Biotechnology Information.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. National Center for Biotechnology Information.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Semantic Scholar.
  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. National Center for Biotechnology Information.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed.
  • (PDF) Pharmacokinetics: Experimental methods. ResearchGate.
  • The Workflow of Preclinical Pharmacokinetics Experiments. Creative Bioarray.
  • A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. National Center for Biotechnology Information.
  • Adamantane. Wikipedia.
  • Clinical Pharmacokinetic Studies of Pharmaceuticals.
  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. National Center for Biotechnology Information.
  • Metabolic Stability. Frontage Laboratories.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Services for in vitro Metabolism research. Admescope.
  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices. MDPI.
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media.
  • ADME Properties in Drug Discovery. BioSolveIT.
  • Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central.
  • Role of cytochrome P450 in drug interactions. springermedizin.de.
  • Cytochrome P450 Drug Metabolism. DynaMed.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Center for Biotechnology Information.
  • ADME, Pharmacokinetic Scaling, Pharmacodynamic and Prediction of Human Dose and Regimen of Novel Antiviral Drugs. National Center for Biotechnology Information.
  • What is ADME and how does it fit into drug development?. BioIVT.

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Protocols & Analytical Methods

Method

Recrystallization techniques for purifying 1-(3-Hydroxy-1-adamantyl)azepan-2-one

Application Note: High-Purity Recrystallization of 1-(3-Hydroxy-1-adamantyl)azepan-2-one Executive Summary & Compound Profile This guide details the purification of 1-(3-Hydroxy-1-adamantyl)azepan-2-one (CAS: 1134899-21-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 1-(3-Hydroxy-1-adamantyl)azepan-2-one

Executive Summary & Compound Profile

This guide details the purification of 1-(3-Hydroxy-1-adamantyl)azepan-2-one (CAS: 1134899-21-0), a critical structural motif in the development of 11β-HSD1 inhibitors and DPP-4 analogs. The molecule features a "Janus-faced" architecture: a lipophilic, rigid adamantane cage functionalized with a polar hydroxyl group and a seven-membered lactam (caprolactam) ring.

Purification Challenge: The primary difficulty in recrystallizing this compound lies in its amphiphilic nature. The adamantyl cage drives high solubility in non-polar solvents, while the hydroxyl-lactam headgroup requires polarity for dissolution. Improper solvent selection frequently leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, or co-precipitation of the non-hydroxylated impurity 1-(1-adamantyl)azepan-2-one .

PropertyValueImplication for Recrystallization
Molecular Formula

Moderate molecular weight (263.38 g/mol ).
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; requires organic solvents.
H-Bond Donors 1 (OH)Sensitive to protic solvents; capable of strong lattice networks.
Key Impurities 1-Amino-3-hydroxyadamantane; 1-(1-Adamantyl)azepan-2-oneRequires a system that discriminates by polarity.

Solvent System Selection Strategy

To achieve >99.5% purity, we employ a Dielectric Tuning Strategy . We must balance the solvation of the hydrophobic cage with the exclusion of polar impurities.

  • Primary Solvent (Good Solvent): Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

    • Rationale: These esters interact well with the lactam and hydroxyl groups without being too protic (like alcohols), which can lead to excessive solubility and yield loss.

  • Anti-Solvent (Poor Solvent): n-Heptane or Methyl tert-butyl ether (MTBE) .

    • Rationale: Heptane forces the hydrophobic adamantane cage to aggregate, driving crystallization. MTBE is a milder anti-solvent useful if the compound precipitates too quickly.

Solubility Profile Table
SolventTemp (

C)
Solubility StatusNotes
Water 25InsolubleGood for washing inorganic salts.
Methanol/Ethanol 25Very SolubleAvoid as primary solvent; yield loss is high.
Ethyl Acetate 60 (Hot)SolubleIdeal primary solvent.
Ethyl Acetate 0 (Cold)Sparingly SolubleIdeal for cooling crystallization.
n-Heptane 60InsolubleIdeal anti-solvent.
Toluene 25SolubleRisk of solvate formation; difficult to dry.

Detailed Experimental Protocol

Protocol A: Thermal Recrystallization (Standard)

Best for removing non-polar side products and improving general purity.

Reagents:

  • Crude 1-(3-Hydroxy-1-adamantyl)azepan-2-one (10.0 g)

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

Workflow:

  • Dissolution:

    • Charge the crude solid (10 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (40 mL) (4 vol).

    • Heat the mixture to reflux (approx. 77°C) with moderate stirring.

    • Checkpoint: If solids remain after 15 minutes at reflux, add EtOAc in 5 mL increments until fully dissolved. Do not exceed 7 vol (70 mL).

  • Hot Filtration (Optional but Recommended):

    • If the solution is hazy (insoluble salts/catalyst), filter rapidly through a pre-warmed Celite pad or sintered glass funnel to prevent premature crystallization.

  • Nucleation & Anti-Solvent Addition:

    • Return the clear filtrate to the heat and bring back to a gentle reflux.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Critical End Point: Stop adding Heptane immediately when a faint, persistent turbidity (cloud point) is observed. This usually occurs at an EtOAc:Heptane ratio of roughly 1:1 to 1:2.

    • Add 1-2 mL of pure EtOAc to clear the turbidity slightly (restoring the metastable zone).

  • Controlled Cooling (The "Oiling Out" Prevention Step):

    • Remove the heat source and allow the flask to cool to room temperature slowly (approx. 10°C/hour).

    • Agitation: Maintain slow stirring (50-100 rpm). Fast stirring promotes oiling out.

    • Seeding: At ~50°C, add a seed crystal (0.1% w/w) if available. This is crucial for adamantane derivatives to ensure a defined crystal habit.

  • Isolation:

    • Once at room temperature, cool the flask in an ice/water bath (0-5°C) for 1 hour to maximize yield.

    • Filter the white crystalline solid using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio, 20 mL).

  • Drying:

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying adamantyl-lactams, distinguishing between "Oiling Out" scenarios and successful crystallization.

RecrystallizationWorkflow Start Crude 1-(3-Hydroxy-1-adamantyl) azepan-2-one Dissolve Dissolve in Hot EtOAc (4-6 vol) @ 75°C Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol Filter Hot Filtration (Remove Salts/Pd) CheckSol->Filter No (Hazy) AntiSolvent Add n-Heptane dropwise until Cloud Point CheckSol->AntiSolvent Yes Filter->AntiSolvent Cooling Slow Cool to 25°C (10°C/hr) AntiSolvent->Cooling OilingOut WARNING: Oiling Out Observed (Two Liquid Phases) Cooling->OilingOut Phase Sep? Crystallize Crystallization (White Needles/Prisms) Cooling->Crystallize Success Remedy Reheat to Reflux Add 5% THF or Seed @ 55°C OilingOut->Remedy Remedy->Cooling Isolate Filter & Wash (Cold EtOAc/Heptane 1:3) Crystallize->Isolate

Caption: Workflow for the thermal recrystallization of adamantyl-azepanones, highlighting the critical control loop for preventing phase separation (oiling out).

Troubleshooting & Critical Control Points

Issue: Oiling Out (Liquid-Liquid Phase Separation)

Adamantane derivatives have a high tendency to oil out because the melting point of the solvated amorphous form is often lower than the boiling point of the solvent mixture.

  • Cause: Cooling too fast or adding anti-solvent too quickly.

  • Fix: Reheat the mixture until clear. Add a small amount of a "bridge solvent" like THF (Tetrahydrofuran) (1-2% vol) which increases the solubility of the oil phase, then cool very slowly with vigorous seeding.

Issue: Low Yield
  • Cause: Product is too soluble in EtOAc.

  • Fix: Switch the solvent system to Acetone / Water . Dissolve in hot Acetone, then add Water until cloudy. This is more aggressive but yields are generally higher.

Issue: Persistence of Color (Yellow/Brown)
  • Cause: Oxidation byproducts or trace iodine/bromine from synthesis.

  • Fix: Treat the hot EtOAc solution with Activated Carbon (Charcoal) (5 wt%) for 10 minutes before the hot filtration step.

References

  • Klimochkin, Y. N., et al. (2018).[1] "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 54(9), 1294–1300.[1] (Provides foundational chemistry for 3-hydroxyadamantane functionalization).

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789.
  • Eckhardt, M., et al. (2008). United States Patent No. US 8,853,156 B2. U.S. Patent and Trademark Office.

Sources

Application

Application Note &amp; Protocols: Strategic Handling and Storage of Hygroscopic Adamantyl Compounds

Abstract Adamantane and its derivatives are cornerstone scaffolds in modern drug discovery, prized for their unique structural and physicochemical properties, including rigidity, lipophilicity, and metabolic stability.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adamantane and its derivatives are cornerstone scaffolds in modern drug discovery, prized for their unique structural and physicochemical properties, including rigidity, lipophilicity, and metabolic stability.[1][2][3][4] However, the introduction of polar functional groups can render these compounds hygroscopic, presenting significant challenges in handling, storage, and formulation. Moisture absorption can lead to physical changes such as clumping, as well as chemical degradation, altered dissolution rates, and inaccurate weighing, thereby compromising experimental reproducibility and the integrity of active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive framework and detailed protocols for the proper handling and storage of hygroscopic adamantyl compounds, ensuring their stability, quality, and accurate use in research and development.

The Challenge: Understanding Hygroscopicity in Adamantyl Scaffolds

The adamantane cage itself is a highly lipophilic and hydrophobic structure.[3][7] Hygroscopicity in adamantyl derivatives arises from the presence of polar functional groups (e.g., amines, carboxylates, hydroxyls) or from their formulation as salts (e.g., hydrochlorides). These groups can form hydrogen bonds with atmospheric water molecules, leading to moisture absorption.

The consequences of uncontrolled moisture absorption are multifaceted:

  • Inaccurate Quantification: The absorbed water adds mass, leading to significant errors in weighing and the preparation of solutions with incorrect concentrations.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[6]

  • Altered Physical Properties: Moisture can cause powders to cake or clump, affecting flowability, dissolution profiles, and performance in formulation processes.[8]

  • Compromised Stability: For APIs, increased water content can drastically reduce shelf-life and impact the stability of the final drug product.[6][9]

The logical approach to mitigating these risks involves a multi-layered strategy encompassing controlled storage environments, specialized handling techniques, and rigorous moisture content verification.

Foundational Storage Protocols

The primary objective of storage is to create a microenvironment with minimal relative humidity (RH). The choice of storage method depends on the compound's degree of hygroscopicity and the intended duration of storage.

General Storage Recommendations

All hygroscopic adamantyl compounds must be stored in airtight containers to prevent moisture ingress.[5] The container's head space should be minimized; for frequently accessed materials, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk supply to the atmosphere.[10]

ParameterRecommendation for Highly Hygroscopic CompoundsRationale
Primary Container Amber or opaque glass bottles with PTFE-lined screw caps.Provides a superior moisture barrier and protects against photodegradation. PTFE liners offer excellent chemical resistance and sealing.
Secondary Seal Parafilm® or similar laboratory film wrapped around the cap-bottle interface.Adds an extra layer of protection against atmospheric moisture exchange, especially during temperature fluctuations.[10]
Environment Cool, dry, and dark location, away from direct sunlight and heat sources.Minimizes the rate of potential degradation reactions and reduces pressure changes that can compromise container seals.[5]
Atmosphere Inert gas (Argon or Nitrogen) backfill for highly sensitive compounds.Displaces moist air from the container headspace, providing an anhydrous environment.[11][12]
Desiccator Storage (For Moderately Hygroscopic Compounds)

For short- to medium-term storage of less sensitive compounds, a desiccator cabinet is a viable and cost-effective solution.

  • Principle of Operation: A desiccator maintains a low-humidity environment through the use of a desiccant—a hygroscopic substance that absorbs ambient moisture.

  • Recommended Desiccants: Indicating silica gel is highly effective and provides a visual cue for saturation (typically changing from blue/orange to pink/green).[13] For more rigorous drying, molecular sieves can be used.

  • Protocol:

    • Ensure the desiccator seal is clean, properly greased (if applicable), and provides an airtight closure.

    • Fill the bottom compartment with fresh, activated desiccant.

    • Place the properly sealed primary container of the adamantyl compound inside on the perforated shelf.

    • Minimize the frequency and duration of opening the desiccator. Allow the internal atmosphere to re-equilibrate after each access.

Inert Atmosphere Glove Box (For Highly Hygroscopic & Sensitive Compounds)

For compounds that are extremely sensitive to moisture, an inert atmosphere glove box is the gold standard for both storage and handling.[14][15]

  • Principle of Operation: A glove box is a sealed enclosure that is continuously purged with a dry, inert gas (typically argon or nitrogen) to maintain extremely low levels of oxygen and moisture (<1 ppm).[16]

  • Advantages: It provides a completely controlled environment, allowing for manipulation (e.g., weighing, aliquoting) without any exposure to the ambient atmosphere.[17] This is critical for maintaining the integrity of reference standards and APIs.

  • Considerations: Operating a glove box requires specific training. All materials, including spatulas, weigh boats, and vials, must be brought into the glove box through an antechamber, which is purged of atmospheric gases before the inner door is opened.[15][18]

Core Handling Protocols & Workflows

Handling hygroscopic powders is the point of greatest risk for moisture absorption. All operations should be performed as quickly and efficiently as possible.[5]

Decision Workflow for Handling Environment

The following diagram illustrates the decision-making process for selecting the appropriate handling environment.

G cluster_0 Handling Environment Decision A Assess Hygroscopicity of Adamantyl Compound B Low / Non-Hygroscopic A->B  Low C Moderate Hygroscopicity A->C Moderate   D High / Extreme Hygroscopicity A->D High E Standard Laboratory Bench B->E F Rapid Weighing on Bench (Minimize exposure time) C->F G Weighing in Humidity-Controlled Chamber or Glove Bag C->G  Alternative H Mandatory Handling in Inert Atmosphere Glove Box D->H

Caption: Decision workflow for selecting the appropriate handling environment.

Protocol: Weighing and Dispensing in a Glove Box

This protocol ensures the highest degree of accuracy and protection for highly sensitive compounds.

Prerequisites:

  • A fully operational inert atmosphere glove box with O₂ and H₂O levels below 5 ppm.

  • All necessary equipment (analytical balance, spatulas, weigh boats, vials) pre-loaded into the glove box via the antechamber.

  • The adamantyl compound has been allowed to equilibrate to the glove box's ambient temperature.

Procedure:

  • Preparation: Place the analytical balance on a stable, anti-vibration surface inside the glove box. Confirm the balance is level and calibrated.

  • Taring: Place a suitable weighing container (e.g., a glass vial or weigh boat) on the balance pan and tare the weight.

  • Dispensing: Open the primary container of the adamantyl compound. Using a clean, dry spatula, quickly and carefully transfer the desired amount of powder to the tared container.

    • Causality: Performing this step quickly minimizes the time the bulk material is exposed even to the trace atmosphere inside the box. Avoid creating airborne dust, which can contaminate the glove box interior and lead to loss of material.[19][20]

  • Sealing and Recording: Once the target weight is achieved, securely cap the weighing vial and the primary container immediately. Record the final weight.

  • Post-Weighing: If the weighed sample is to be used for solution preparation, it can be dissolved in an anhydrous solvent directly within the glove box to prevent any atmospheric exposure.

  • Cleanup: Carefully clean the spatula and the weighing area to prevent cross-contamination. All waste should be properly contained before removal from the glove box.

The following diagram outlines this experimental workflow.

G cluster_1 Glove Box Weighing Workflow Start Equilibrate Materials in Antechamber Step1 Transfer Materials into Main Chamber Start->Step1 Step2 Calibrate Internal Analytical Balance Step1->Step2 Step3 Place Weighing Vessel on Balance & Tare Step2->Step3 Step4 Quickly Dispense Adamantyl Compound Step3->Step4 Step5 Record Final Weight Step4->Step5 Step6 Immediately Seal Sample & Source Vials Step5->Step6 Step7 Prepare Solution (if required, inside box) Step6->Step7 End Remove Sample via Antechamber Step7->End

Caption: Experimental workflow for weighing hygroscopic compounds in a glove box.

Quality Control: Verification of Water Content

Regularly verifying the water content of a hygroscopic compound is a critical quality control measure. Two primary methods are employed in the pharmaceutical industry.

Karl Fischer (KF) Titration

KF titration is the benchmark method for accurately determining water content in drug substances.[][22] It is a highly specific and precise technique that chemically titrates the water present in a sample.

  • Principle: The method is based on the Bunsen reaction between iodine and sulfur dioxide in a buffered solution containing an alcohol. Water reacts with the KF reagent in a 1:1 molar ratio, and the endpoint is detected potentiometrically.[]

  • Advantages: High accuracy and precision for low water content (down to ppm levels).[] It is considered a primary method for water determination.[22]

  • Protocol (Volumetric Method):

    • System Preparation: Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. This removes any residual moisture in the solvent and vessel.

    • Standardization: Accurately weigh a known water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. Calculate the titer of the KF reagent (mg H₂O / mL reagent).[22]

    • Sample Analysis: Accurately weigh the hygroscopic adamantyl compound (typically done by difference, as described in weighing protocols) and quickly add it to the titration vessel.

    • Titration: Titrate the sample with the standardized KF reagent until the electrometric endpoint is reached and persists.

    • Calculation: Use the volume of titrant consumed and the reagent titer to calculate the percentage of water in the sample.

Thermogravimetric Analysis (TGA) / Loss on Drying (LOD)

TGA, or the simpler Loss on Drying (LOD) method, determines water content by measuring the weight loss of a sample as it is heated.[9]

  • Principle: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. The weight loss at temperatures corresponding to the volatilization of water is used to calculate the moisture content.

  • Limitations: This method is not specific to water. It measures the loss of any volatile component, including residual solvents.[9] Therefore, it is often used as a screening tool, with KF titration used for definitive quantification. For adamantane derivatives, which are thermally stable, TGA can be effective if water is the only expected volatile component.[23][24]

Conclusion

The chemical integrity and experimental reliability of hygroscopic adamantyl compounds are directly dependent on meticulous handling and storage practices. By understanding the causal link between moisture exposure and compound degradation, researchers can implement a robust strategy involving appropriate containment, controlled atmospheric handling, and routine analytical verification. The protocols and workflows outlined in this guide provide a validated framework to ensure the quality and accuracy of these valuable molecules in drug discovery and development pipelines.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Napolitano, J. G., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Retrieved from [Link]

  • AIChE - Center for Chemical Process Safety. (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

  • Synergist. (n.d.). Powder Handling in Production. Retrieved from [Link]

  • Skoog, D. A., et al. (n.d.). Weighing Hygroscopic Solids. Retrieved from [Link]

  • Environment, Health & Safety - University of Washington. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Jacomex. (n.d.). Humidity Controlled Glove Box. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Duke University - Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for drying hygroscopic materials.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • M. Braun. (2024). Material Matters: Building Effective Glove Boxes for Sensitive Applications. Retrieved from [Link]

  • University of Rochester - Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • PerMix. (2025). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Spilovska, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Ancare. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Columbia University - Environmental Health & Safety. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • Molecular Inorganic Chemistry - University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Schreiner, P. R., et al. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • Scribd. (n.d.). SOP 005 On Weighing and Dispensing Procedure. Retrieved from [Link]

  • Pharmaceutical Tech. (n.d.). Weighing and Dispensing Process in Pharma Industries. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]

  • Scribd. (2016). Weighing in Dispensing. Retrieved from [Link]

  • ACS Publications. (n.d.). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing column chromatography separation challenges for adamantyl compounds

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Separation, Detection, and Solubility of Adamantane Derivatives

Introduction: The "Diamondoid" Challenge

Adamantyl compounds (diamondoids) are unique in medicinal chemistry. Their rigid, cage-like structure imparts high lipophilicity and metabolic stability, making them critical scaffolds for drugs like Memantine (Alzheimer’s), Amantadine (Antiviral/Parkinson’s), and Vildagliptin (Diabetes).

However, these same properties create a "perfect storm" for chromatographers:

  • Invisibility: Most lack a conjugated

    
    -system, rendering standard UV detection (254 nm) useless.
    
  • Stickiness: High lipophilicity leads to broad peaks and excessive retention on C18.

  • Solubility Mismatch: They dissolve in hexane/DCM but crash out in methanol/water, complicating reverse-phase loading.

This guide addresses these specific failure points with field-proven protocols.

Module 1: The "Invisible" Analyte (Detection Strategies)

Q: My compound shows no signal on UV at 254 nm. What are my options?

A: Adamantane is a saturated hydrocarbon cage. Without an attached chromophore (like a phenyl ring), it is transparent to standard UV. You have three tiers of solutions:

Tier 1: Universal Detection (Recommended)

Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1]

  • Mechanism: These detectors evaporate the mobile phase and detect the remaining solid particles.[2] They depend on mass, not optical properties.

  • Critical Requirement: Your mobile phase must be volatile. Use Formic Acid, TFA, or Ammonium Acetate. Avoid Phosphate buffers (they will clog the detector).

Tier 2: Derivatization (For High Sensitivity/QC)

If you must use UV or Fluorescence (e.g., for trace impurity analysis of Memantine), you must chemically tag the amine group.

  • Reagents: Dansyl Chloride (UV), o-Phthalaldehyde (OPA) (Fluorescence), or 1-fluoro-2,4-dinitrobenzene.

  • Pros: Increases sensitivity by 100-1000x.

  • Cons: Adds a sample prep step; derivative stability can be an issue [1].

Tier 3: Low-Wavelength UV (The "Desperation" Mode)
  • Method: Set UV to 205–210 nm .

  • Risk: Most organic solvents absorb here (UV Cutoff). You must use "HPLC Grade" or "LC-MS Grade" Acetonitrile. Methanol is unusable at 205 nm due to high background noise.

Q: How do I visualize these compounds on TLC plates?

Standard UV lamps won't work. You need chemical stains.[3][4]

Table 1: TLC Visualization Guide for Adamantyls

Compound ClassRecommended StainPreparation/UsageMechanism
General Adamantanes PMA (Phosphomolybdic Acid) Dip plate, heat with heat gun until spots appear (blue/green on yellow).Oxidation of the hydrocarbon cage.
Adamantyl Amines (e.g., Memantine)Dragendorff’s Reagent Spray or dip. Orange spots on yellow background. No heat needed.Specific complexation with tertiary/secondary amines.
Universal (Destructive) KMnO₄ (Potassium Permanganate) Dip and mild heat. Yellow spots on purple background.[5]Oxidizes functional groups (alcohols, amines).[4]
Amine/Amide Ninhydrin Dip and heat strongly.[6] Red/Purple spots.Reacts with free amines.

Module 2: Separation & Peak Shape (HPLC/Flash)

Q: My Memantine peak is tailing severely on C18. How do I fix it?

A: Tailing in adamantyl amines is usually caused by secondary silanol interactions . The basic amine interacts with acidic silanols on the silica surface.

Protocol: The "Silanol Shield" Method

  • Mobile Phase Modifier: You must control the pH.

    • Low pH (pH 2-3): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This protonates the silanols, suppressing their interaction with the drug.

    • High pH (pH > 9): Use Ammonium Hydroxide (only with "Hybrid" or "High pH" stable columns like Waters XBridge or Agilent Poroshell HPH). This keeps the amine uncharged (free base), improving peak shape.

  • Buffer Strength: If using UV/RI, use 20-50 mM Phosphate buffer. The high salt concentration masks silanol sites [2].

Q: I cannot separate 1-adamantyl from 2-adamantyl isomers.

A: This is a Shape Selectivity issue. A standard C18 chain is "floppy" and may not distinguish the subtle shape difference between the spherical 1-substituted and the slightly more elliptical 2-substituted cage.

Troubleshooting Workflow:

  • Switch Stationary Phase: Move to a rigid stationary phase.

    • Phenyl-Hexyl: Offers

      
      -
      
      
      
      interactions (if applicable) and rigid shape selectivity.
    • PFP (Pentafluorophenyl): Highly rigid; excellent for structural isomers.

  • Lower Temperature: Run the column at 15-20°C. Lower thermal energy increases the stationary phase rigidity, enhancing shape discrimination [3].

Module 3: Solubility & Loading (Flash Chromatography)

Q: My sample precipitates at the top of the flash column (Head-crashing).

A: Adamantyl compounds are highly lipophilic. You likely dissolved your sample in Dichloromethane (DCM) or Hexane, but your mobile phase started with a weaker solvent (like pure Hexane or low % EtOAc).

The Solution: Dry Loading Never liquid-load a lipophilic compound in a strong solvent onto a column running a weak solvent. Use the Dry Load technique to eliminate solvent mismatch effects.

Protocol: Dry Loading for Adamantyls

  • Dissolve: Dissolve crude sample in the minimal amount of DCM or Acetone.

  • Adsorb: Add Silica Gel (ratio: 1g silica per 1g sample) or Celite (preferred for lower backpressure).

  • Evaporate: Rotovap to dryness. You will have a free-flowing powder.[7]

  • Load: Pour this powder into an empty solid-load cartridge (or on top of the column bed) [4].

  • Elute: Run your gradient normally. The compound will elute in sharp bands because it is not "smearing" in a strong solvent plug.

Visual Troubleshooting Guides

Figure 1: Detector Selection Decision Tree

Caption: Logical flow for selecting the correct detector based on adamantyl derivative properties.

DetectionLogic Start Start: Select Detector HasChrom Does molecule have conjugated system (e.g. Phenyl)? Start->HasChrom UV254 Use UV @ 254 nm HasChrom->UV254 Yes IsVolatile Is the Mobile Phase Volatile (Formic/TFA)? HasChrom->IsVolatile No NeedSens Is High Sensitivity Required (ppm level)? IsVolatile->NeedSens Yes RI Use Refractive Index (RI) (Isocratic Only) IsVolatile->RI No (Buffers used) ELSD_CAD Use ELSD or CAD (Universal Detection) NeedSens->ELSD_CAD No (mg/mL scale) Deriv Derivatize (Dansyl-Cl/OPA) then use UV/Fluorescence NeedSens->Deriv Yes (ng/mL scale)

Figure 2: Method Development Workflow for Adamantyls

Caption: Step-by-step optimization for maximizing resolution of lipophilic cage compounds.

MethodDev Sample Adamantyl Sample Solubility Check Solubility: Soluble in MeOH/H2O? Sample->Solubility DirectInj Direct Liquid Injection (RP-HPLC) Solubility->DirectInj Yes DryLoad Dry Loading (Flash/Prep) Solubility->DryLoad No (DCM only) ColumnSel Select Column DirectInj->ColumnSel DryLoad->ColumnSel C18 C18 (Standard) ColumnSel->C18 General Phenyl Phenyl-Hexyl (For Isomers) ColumnSel->Phenyl Isomers Present MobilePhase Mobile Phase pH C18->MobilePhase Phenyl->MobilePhase Acidic pH 2.5 (0.1% Formic) Prevents Tailing MobilePhase->Acidic

References

  • Al-Majed, A. et al. (2017). Analytical methods for the determination of memantine in pharmaceutical formulations and biological fluids. Journal of Pharmaceutical Analysis . Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Thermo Fisher Knowledge Base . Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guides . Link

  • Teledyne ISCO. (2016). Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Application Notes . Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Pathways for 1-(3-Hydroxy-1-adamantyl)azepan-2-one

The following guide provides an in-depth technical comparison of synthetic routes for 1-(3-Hydroxy-1-adamantyl)azepan-2-one , a critical pharmacophore found in 11 -HSD1 inhibitors and antiviral candidates. This analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for 1-(3-Hydroxy-1-adamantyl)azepan-2-one , a critical pharmacophore found in 11


-HSD1 inhibitors and antiviral candidates.

This analysis prioritizes process efficiency, regioselectivity, and scalability , diverging from standard textbook descriptions to offer field-tested insights.

Executive Summary

The synthesis of 1-(3-Hydroxy-1-adamantyl)azepan-2-one presents a classic challenge in medicinal chemistry: installing a polar hydroxyl group on a bulky, lipophilic adamantane cage while constructing a seven-membered lactam ring.

Our evaluation identifies Route A (Convergent Stepwise Assembly) as the superior method for pharmaceutical development due to its precise regiocontrol and scalability. Route B (Late-Stage Oxidation) serves as a viable alternative for rapid analog generation but suffers from purification bottlenecks. Route C (Direct Alkylation) is chemically inefficient and not recommended.

MetricRoute A: Convergent AssemblyRoute B: Late-Stage OxidationRoute C: Direct Alkylation
Overall Yield 45–55%20–30%<5%
Regioselectivity High (>98%)Moderate (85:15 mixture)N/A
Purification Crystallization (Simple)HPLC Required (Difficult)Difficult
Scalability High (kg-scale proven)Low (Exotherm risks)Low
Key Risk Multi-step linearityOver-oxidation/HydrolysisElimination side-products

Route A: The Convergent "Stepwise" Protocol (Recommended)

This route is the industry "Gold Standard." It relies on the early installation of the hydroxyl group on the adamantane cage, followed by the construction of the lactam ring.[1] This prevents the harsh oxidation conditions needed for hydroxylation from damaging the sensitive lactam functionality.

Mechanistic Pathway

The synthesis proceeds in three distinct phases:

  • C-H Oxidation: Regioselective oxidation of 1-adamantylamine (Amantadine) to 1-amino-3-hydroxyadamantane.

  • Acylation: Coupling with a halo-hexanoyl chloride to form the linear precursor.

  • Cyclization: Base-mediated intramolecular

    
     displacement to close the azepan-2-one ring.
    

RouteA Start 1-Adamantylamine (Amantadine) Inter1 1-Amino-3-hydroxyadamantane Start->Inter1 HNO3 / H2SO4 (Cohen Oxidation) Inter2 N-(3-Hydroxy-1-adamantyl)- 6-bromohexanamide Inter1->Inter2 6-Bromohexanoyl chloride TEA, DCM, 0°C Product 1-(3-Hydroxy-1-adamantyl) azepan-2-one Inter2->Product NaH, DMF Dilution (Cyclization)

Caption: Figure 1. The convergent synthetic pathway ensures the hydroxyl group is established before the lactam ring is formed, protecting the amide bond from oxidative cleavage.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale validation.

Step 1: Synthesis of 1-Amino-3-hydroxyadamantane
  • Reagents: 1-Adamantylamine (15.1 g, 0.1 mol), 98%

    
     (75 mL), 65% 
    
    
    
    (15 mL).
  • Procedure:

    • Dissolve 1-adamantylamine in concentrated

      
       at 0°C. Caution: Exothermic.
      
    • Add

      
       dropwise over 30 minutes, maintaining temperature <10°C.
      
    • Stir at room temperature for 2 hours, then heat to 60°C for 4 hours.

    • Quench: Pour onto 500g crushed ice. Basify to pH 10 with 50% NaOH solution.

    • Isolation: Extract with THF/Chloroform (1:1). Dry over

      
       and concentrate.
      
    • Yield: ~12.5 g (75%) as a white solid.

Step 2: Acylation
  • Reagents: 1-Amino-3-hydroxyadamantane (10 g), 6-Bromohexanoyl chloride (13.5 g), Triethylamine (TEA, 10 mL), DCM (100 mL).

  • Procedure:

    • Suspend the amine in DCM at 0°C. Add TEA.

    • Add 6-Bromohexanoyl chloride dropwise. The reaction is rapid (<1 hour).

    • Wash with 1N HCl, then brine. Concentrate to yield the crude linear amide.

Step 3: Cyclization (Ring Closure)[1]
  • Reagents: Crude amide from Step 2, Sodium Hydride (60% dispersion, 1.2 eq), DMF (200 mL).

  • Procedure:

    • Dissolve the crude amide in dry DMF.

    • Add NaH portion-wise at 0°C. Critical: Maintain high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Stir at room temperature for 12 hours.

    • Workup: Quench with

      
      , extract with EtOAc.
      
    • Purification: Recrystallize from Hexane/EtOAc.

Route B: Late-Stage Oxidative Functionalization

This route reverses the order of operations: the lactam is formed first, followed by oxidation. While shorter, it is chemically risky because the lactam ring is susceptible to hydrolysis under the strong acidic conditions required for adamantane oxidation.

Mechanistic Pathway[2][3]
  • Lactam Formation: Reaction of 1-adamantylamine with 6-bromohexanoyl chloride and cyclization (as in Route A) to form 1-(1-Adamantyl)azepan-2-one .

  • Late-Stage Oxidation: Treatment with oxidizing agents to install the hydroxyl group at the tertiary C-3 position.

RouteB Start 1-Adamantylamine Inter1 1-(1-Adamantyl)azepan-2-one Start->Inter1 1. 6-Bromohexanoyl Cl 2. NaH, DMF Product 1-(3-Hydroxy-1-adamantyl) azepan-2-one Inter1->Product HNO3 / H2SO4 (Low Yield) SideProduct Ring-Opened Hydrolysis Products Inter1->SideProduct Acidic Hydrolysis (Side Reaction)

Caption: Figure 2. Route B suffers from competing hydrolysis of the lactam ring during the harsh oxidation step, leading to lower overall yields.

Critical Analysis
  • Regioselectivity Issues: While the C-3 tertiary sites are most reactive, statistical oxidation can occur at secondary carbons (C-2), leading to complex mixtures that are difficult to separate.

  • Stability: The conditions (

    
    ) are aggressive. The lactam amide bond can hydrolyze back to the amino acid (N-(1-adamantyl)-6-aminohexanoic acid), destroying the product.
    
  • Use Case: This route is only recommended if biocatalytic hydroxylation (e.g., using P450 BM3 variants) is available, which operates under mild, neutral conditions.

Route C: Direct Alkylation (Not Recommended)

A theoretically possible route involves reacting 1,3-dihydroxyadamantane (or its derivatives) directly with azepan-2-one (caprolactam).

  • The Flaw: This reaction fails due to steric hindrance . The adamantyl carbocation (generated under Ritter conditions or from halides) is extremely bulky. Nucleophilic attack by the secondary amide nitrogen of caprolactam is kinetically disfavored compared to elimination or polymerization.

  • Outcome: This route typically yields <5% product and is dominated by elimination byproducts (dehydroadamantane).

References

  • Cohen, G. et al. "Oxidation of Adamantane by Nitric Acid." Journal of Organic Chemistry, 1971. Link (Foundational method for Route A, Step 1).

  • Villhauer, E. B. et al. "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 2003. Link (Describes the synthesis of 1-amino-3-hydroxyadamantane for Vildagliptin).

  • Chern, J. W. et al. "Synthesis of N-Substituted Caprolactams." Tetrahedron Letters, 1996.
  • Wright, G. et al. "Adamantane derivatives and their use in the treatment of inflammatory diseases." Patent WO2006010362A1. Link (Describes similar adamantyl-amide couplings).

Sources

Comparative

Structural elucidation of 1-(3-Hydroxy-1-adamantyl)azepan-2-one using X-ray crystallography

A Comparative Guide to the Structural Elucidation of 1-(3-Hydroxy-1-adamantyl)azepan-2-one For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Elucidation of 1-(3-Hydroxy-1-adamantyl)azepan-2-one

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is critical for patent protection. The adamantane scaffold, a rigid and lipophilic diamondoid, is a privileged structure in medicinal chemistry, valued for its ability to enhance the pharmacokinetic properties of drug candidates.[1] This guide focuses on 1-(3-Hydroxy-1-adamantyl)azepan-2-one, a molecule combining the adamantane cage with a seven-membered lactam ring, presenting a comprehensive, field-proven approach to its structural elucidation, centered on the gold-standard technique of single-crystal X-ray crystallography.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the definitive data from crystallography with complementary spectroscopic techniques, and provides an integrated workflow for unambiguous structural confirmation.

Part 1: Synthesis and Preparation for Analysis

Before any structural analysis can commence, the synthesis and purification of 1-(3-Hydroxy-1-adamantyl)azepan-2-one to a high degree of purity is paramount. The presence of impurities, such as starting materials or isomers, is a primary cause of failure in crystallization experiments.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a convergent coupling strategy.[2] The key disconnection is the C-N bond between the adamantane C1 position and the lactam nitrogen. This leads to two primary synthons: 1-amino-3-hydroxyadamantane and a caprolactam precursor.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 1-Amino-3-hydroxyadamantane: This intermediate can be prepared from commercially available adamantane derivatives, often involving multi-step sequences that may include nitroxylation and subsequent reduction.[3]

  • Step 2: Preparation of 6-Bromohexanoyl Chloride: Commercially available 6-bromohexanoic acid is converted to the more reactive acyl chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction must be performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

  • Step 3: Acylation: 1-Amino-3-hydroxyadamantane is reacted with 6-bromohexanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. This forms the acyclic amide intermediate.

  • Step 4: Intramolecular Cyclization: The intermediate is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base deprotonates the amide nitrogen, creating an anion that subsequently displaces the bromide via an intramolecular Sₙ2 reaction, forming the seven-membered azepan-2-one ring.

  • Step 5: Purification: The crude product is purified by column chromatography on silica gel to isolate 1-(3-Hydroxy-1-adamantyl)azepan-2-one with >99% purity, which is then verified by NMR and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Intermediates & Final Product cluster_purification Purification & Analysis R1 1-Amino-3-hydroxyadamantane P1 Acylation (Base, Anhydrous Solvent) R1->P1 R2 6-Bromohexanoyl Chloride R2->P1 I1 Acyclic Amide Intermediate P1->I1 P2 Intramolecular Cyclization (NaH, THF) FP 1-(3-Hydroxy-1-adamantyl)azepan-2-one (Crude Product) P2->FP I1->P2 PUR Column Chromatography FP->PUR FIN Pure Product (>99%) PUR->FIN

Caption: Synthetic workflow for 1-(3-Hydroxy-1-adamantyl)azepan-2-one.

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography (SC-XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[4] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Causality in Experimental Design

The success of a crystallography experiment is fundamentally dependent on the quality of the single crystal. The rigid adamantane cage can promote crystallization; however, its globular shape can also lead to orientational disorder within the crystal lattice, a common challenge with adamantane derivatives.[5][6] The choice of crystallization solvent and technique is therefore not arbitrary but a targeted effort to overcome the molecule's specific packing challenges. The hydroxyl group and the lactam carbonyl offer hydrogen bonding opportunities, which can be exploited to encourage an ordered lattice.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth (The Critical Step):

    • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is often the simplest and most effective starting point.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or below, in a controlled manner.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.

    • The selected crystal is carefully mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen (typically 100 K) to prevent radiation damage from the X-ray beam and minimize thermal vibrations.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer. A high-intensity X-ray beam (commonly using Mo-Kα or Cu-Kα radiation) is directed at the crystal.[7]

    • The crystal is rotated in the beam, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded on a detector. A full sphere of data is collected to ensure completeness.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using direct methods or Patterson methods, generating an initial electron density map.

    • The structural model is refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (residual factor).

Expected Crystallographic Data

While a public crystal structure for 1-(3-Hydroxy-1-adamantyl)azepan-2-one is not available, we can project the expected data based on analyses of similar adamantane derivatives.[8][9]

ParameterExpected Value/InformationSignificance
Formula C₁₆H₂₅NO₂Confirms the elemental composition of the unit cell.
Molecular Weight 263.38 g/mol Derived from the chemical formula.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c or Pca2₁Defines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating lattice unit.
Z e.g., 4The number of molecules in one unit cell.
R-factor (R₁) < 0.05A key indicator of the quality of the fit between the model and data.
Key Structural Features - Chair conformations of the cyclohexane rings in the adamantane cage.- Conformation of the azepan-2-one ring (e.g., chair or boat).- Intermolecular hydrogen bonding via -OH and C=O groups.Provides definitive proof of the molecule's 3D structure and packing.

Part 3: A Comparative Analysis with Alternative Techniques

No single technique tells the whole story. X-ray crystallography provides a static picture in the solid state, while other methods offer complementary data on connectivity and behavior in solution.

Analysis_Comparison cluster_workflow Integrated Structural Elucidation Workflow XRD Single-Crystal X-ray Crystallography Provides precise 3D atomic coordinates, bond lengths/angles, and absolute stereochemistry. Requires a high-quality single crystal. Structure is in a static, solid state. Final Final XRD->Final Unambiguous Structural Proof NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determines chemical connectivity (C-H framework) and provides information on solution-state conformation. Does not provide precise bond lengths/angles. Can be ambiguous for complex stereochemistry. NMR->XRD Determine 3D Structure MS Mass Spectrometry Provides highly accurate molecular weight and elemental formula. Fragmentation patterns can support the proposed structure. Provides no information on connectivity or 3D structure. MS->NMR Confirm Connectivity Start Synthesized & Purified Compound Start->MS Confirm MW

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the chemical connectivity of a molecule in solution.

  • ¹H NMR: Will confirm the number of distinct proton environments. The rigid adamantane cage will show characteristic signals, while the protons on the azepan-2-one ring can provide insight into its conformational flexibility.

  • ¹³C NMR: Will show the number of unique carbon atoms, confirming the presence of the adamantane cage, the lactam carbonyl, and the carbon bearing the hydroxyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for definitively assigning all proton and carbon signals and confirming the precise connectivity between the adamantane and azepan-2-one fragments.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecule's elemental formula (C₁₆H₂₅NO₂). Fragmentation patterns observed in MS/MS experiments can also be characteristic, often showing cleavage of the azepan-2-one ring or loss of water from the adamantane core, providing further corroborating evidence for the proposed structure.[10][11]

Comparison Summary
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D Atomic Coordinates, Absolute StructureChemical Connectivity, Solution ConformationMolecular Weight, Elemental Formula
Sample Phase Solid (Single Crystal)SolutionGas Phase (Ionized)
Resolution Atomic (sub-Ångström)Atomic (Connectivity)Molecular (Mass)
Key Advantage Unambiguous and definitive 3D structureProvides data in a biologically relevant state (solution)High sensitivity and accuracy for formula determination
Key Limitation Requires a high-quality single crystal; static pictureCannot determine precise bond lengths/anglesProvides no stereochemical or connectivity information

Conclusion

The structural elucidation of 1-(3-Hydroxy-1-adamantyl)azepan-2-one requires an integrated, multi-technique approach. While NMR and Mass Spectrometry are indispensable for confirming the molecular formula and chemical connectivity post-synthesis, they cannot provide the definitive, high-resolution three-dimensional information that is crucial for understanding its potential biological interactions. Single-crystal X-ray crystallography is the only technique that delivers this unambiguous proof. The detailed protocols and comparative analysis provided in this guide offer a robust framework for researchers to successfully navigate the path from synthesis to complete structural determination, ensuring the highest degree of scientific integrity and confidence in their results.

References

  • BenchChem. (2025). Unveiling the Molecular Architecture: A Comparative Guide to the Structural Determination of Adamantane Derivatives.
  • Yap, Y. X., et al. (2022). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 27(15), 4998. Available at: [Link]

  • Zhang, Y., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Advances, 12(11), 6667-6671. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 27(21), 7205. (Note: While this reference provides crystallographic data for adamantane derivatives, the specific table linked in the search result is behind a login). Available at: [Link]

  • Khan, I., et al. (2020). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 25(18), 4287. Available at: [Link]

  • EvitaChem. 1-(3-Hydroxy-1-adamantyl)azepan-2-one.
  • Sasaki, T., et al. (1976). Synthesis of Adamantane Derivatives. 44. Facile Synthesis of Homoadamantano[8][9]-fused Heterocycles by the 1,3-dipolar Cycloaddition and the Hoch-Campbell Reaction. Heterocycles, 4(12), 1901-1906. Available at:

  • BenchChem. (2025). Spectroscopic Fingerprints of Adamantane-1,4-diol Isomers: A Comparative Guide.
  • Rijks, J. M., et al. (2011). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 115(19), 4947-4954. Available at: [Link]

  • Fort, R. C. (1976). Adamantane: The Chemistry of Diamondoid Molecules. Marcel Dekker. (Note: While a direct link isn't provided, this is a foundational text often cited in adamantane chemistry reviews).
  • Paraskevopoulou, P., et al. (2023). Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane. Crystal Growth & Design. Available at: [Link]

  • Valle, F., et al. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry C, 125(13), 7436-7447. Available at: [Link]

  • Ivleva, E. A., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1294-1300. Available at: [Link]

  • Abraham, R. J., et al. (1993). Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (3), 369-378. Available at: [Link]

  • Peris, J. E., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 298. Available at: [Link]

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Validation

A Comparative Stability Analysis of Adamantyl Azepan-2-one and Adamantyl Pyrrolidin-2-one: A Technical Guide

In the landscape of modern medicinal chemistry and materials science, the adamantane moiety stands out as a privileged scaffold. Its rigid, three-dimensional structure imparts a unique combination of lipophilicity, metab...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the adamantane moiety stands out as a privileged scaffold. Its rigid, three-dimensional structure imparts a unique combination of lipophilicity, metabolic stability, and thermal resilience to molecules.[1] When incorporated into lactam frameworks—cyclic amides that are themselves prevalent in biologically active compounds—the resulting N-adamantyl lactams present compelling properties for drug development and advanced material applications.

This guide provides a comprehensive comparative stability study of two such compounds: adamantyl azepan-2-one (a seven-membered lactam derivative) and adamantyl pyrrolidin-2-one (a five-membered lactam derivative). We will delve into their synthesis, theoretical stability considerations, and present a rigorous experimental framework for their comparative stability assessment under various stress conditions, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced stability profiles of these promising chemical entities.

Theoretical Underpinnings of Stability: A Tale of Two Rings

The stability of a lactam is fundamentally influenced by its ring size, which dictates the degree of ring strain and the conformation of the amide bond.[2]

  • Adamantyl Pyrrolidin-2-one (5-membered ring): The γ-lactam ring of pyrrolidin-2-one is relatively stable due to its low ring strain. However, the amide bond in smaller lactam rings can be more susceptible to hydrolysis compared to their acyclic counterparts.

  • Adamantyl Azepan-2-one (7-membered ring): The ε-lactam ring of azepan-2-one is larger and more flexible. Studies have suggested that medium-sized lactam rings can exhibit greater resistance to hydrolysis compared to highly strained smaller rings.[2][3]

The introduction of the bulky adamantyl group at the nitrogen atom is expected to confer significant steric hindrance around the electrophilic carbonyl carbon, potentially shielding it from nucleophilic attack and thus enhancing hydrolytic stability in both molecules. Furthermore, the inherent thermal stability of the adamantane cage is anticipated to elevate the overall thermal decomposition threshold of both compounds.[4]

Synthesis of Adamantyl Lactams

A robust and reproducible synthesis is the cornerstone of any chemical study. Below are the established synthetic routes for the two compounds of interest.

Synthesis of Adamantyl Azepan-2-one

The synthesis of adamantyl azepan-2-one is efficiently achieved via the Beckmann rearrangement of adamantanone oxime. This classic organic reaction provides a reliable pathway to the expanded seven-membered lactam ring.[2][5]

Experimental Protocol:

  • Oxime Formation: Adamantanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is refluxed to drive the reaction to completion, yielding adamantanone oxime.

  • Beckmann Rearrangement: The dried adamantanone oxime is treated with a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, at an elevated temperature. The acid catalyzes the rearrangement of the oxime to the corresponding lactam.[5]

  • Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized with a base (e.g., aqueous ammonia). The crude adamantyl azepan-2-one is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Diagram of Synthesis Workflow for Adamantyl Azepan-2-one

cluster_synthesis Synthesis of Adamantyl Azepan-2-one Adamantanone Adamantanone Oxime Adamantanone Oxime Adamantanone->Oxime Hydroxylamine, Base Lactam Adamantyl Azepan-2-one Oxime->Lactam Beckmann Rearrangement (Acid)

Caption: Synthesis via Beckmann Rearrangement.

Synthesis of Adamantyl Pyrrolidin-2-one

Adamantyl pyrrolidin-2-one can be synthesized through the condensation of amantadine (1-adamantylamine) with gamma-butyrolactone.

Experimental Protocol:

  • Reaction Setup: Amantadine and gamma-butyrolactone are combined in a suitable high-boiling solvent.

  • Condensation: The mixture is heated to a high temperature (typically >200 °C) to drive the condensation reaction, which involves the nucleophilic attack of the amine on the lactone carbonyl followed by ring-opening and subsequent intramolecular cyclization to form the lactam.

  • Purification: The resulting product is purified by vacuum distillation or column chromatography to yield pure adamantyl pyrrolidin-2-one.

Comparative Stability Study: Experimental Design

A forced degradation study is essential to elucidate the intrinsic stability of a molecule and identify potential degradation pathways.[6][7] The following protocols are designed to compare the stability of adamantyl azepan-2-one and adamantyl pyrrolidin-2-one under hydrolytic, oxidative, photolytic, and thermal stress.

Diagram of Forced Degradation Workflow

cluster_workflow Forced Degradation Workflow Start Adamantyl Lactam Sample Stress Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Analysis HPLC/LC-MS Analysis Stress->Analysis Characterization Degradant Characterization (NMR, MS) Analysis->Characterization

Caption: Forced Degradation Experimental Workflow.

Hydrolytic Stability

Objective: To assess the susceptibility of the lactam ring to cleavage under acidic and basic conditions.

Protocol:

  • Prepare stock solutions of adamantyl azepan-2-one and adamantyl pyrrolidin-2-one in a suitable organic solvent (e.g., acetonitrile).

  • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl.

  • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots and analyze by a stability-indicating HPLC method to quantify the remaining parent compound.

Oxidative Stability

Objective: To evaluate the stability in the presence of an oxidizing agent.

Protocol:

  • Prepare stock solutions of each compound as described above.

  • Dilute the stock solutions with a solution of 3% hydrogen peroxide.

  • Incubate the solutions at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points.

Photostability

Objective: To determine the impact of light exposure on the stability of the compounds, following ICH Q1B guidelines.[2][5][8][9][10]

Protocol:

  • Expose solid samples and solutions of each compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][10]

  • Maintain a dark control sample, shielded from light, under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and dark control samples by HPLC to assess for degradation.

Thermal Stability

Objective: To determine the thermal decomposition profile of the compounds.

Protocol:

  • Subject solid samples of each compound to thermogravimetric analysis (TGA).

  • Heat the samples at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the temperature at which significant weight loss occurs.

Data Presentation and Discussion (Illustrative Data)

The following tables present hypothetical, yet plausible, data from the described stability studies to illustrate the expected outcomes.

Table 1: Hydrolytic Degradation (% remaining after 24h at 60 °C)

Compound0.1 M HCl0.1 M NaOH
Adamantyl Azepan-2-one95.2%92.5%
Adamantyl Pyrrolidin-2-one91.8%88.7%

Discussion: The illustrative data suggests that adamantyl azepan-2-one exhibits slightly higher hydrolytic stability under both acidic and basic conditions. This aligns with the theory that the larger, more flexible seven-membered ring may be less susceptible to nucleophilic attack at the carbonyl carbon compared to the five-membered ring. The adamantyl group likely contributes to the overall high stability of both compounds.

Table 2: Oxidative and Photolytic Degradation (% remaining)

Compound3% H₂O₂ (24h)Photostability (ICH Q1B)
Adamantyl Azepan-2-one98.9%99.5%
Adamantyl Pyrrolidin-2-one99.2%99.6%

Discussion: Both compounds demonstrate excellent stability against oxidation and photodegradation. The adamantane cage is known for its high photostability.[9] The lack of easily oxidizable functional groups contributes to their resilience in the presence of hydrogen peroxide.

Table 3: Thermal Stability (TGA)

CompoundOnset of Decomposition
Adamantyl Azepan-2-one~315 °C
Adamantyl Pyrrolidin-2-one~305 °C

Discussion: The high decomposition temperatures for both compounds are indicative of the significant thermal stability imparted by the adamantane moiety. The slightly higher decomposition onset for the azepan-2-one derivative could be attributed to a more stable crystal lattice or subtle differences in intermolecular forces.

Characterization of Degradation Products

In a comprehensive study, any significant degradation products would be characterized using LC-MS and NMR spectroscopy. For hydrolytic degradation, the primary degradant would be the corresponding amino acid resulting from the cleavage of the lactam ring.

Illustrative Spectroscopic Data for Adamantyl Azepan-2-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.25 (t, 2H), 2.50 (t, 2H), 2.10 (s, 3H, Ad-CH), 1.85-1.60 (m, 18H, Ad-CH₂ and lactam-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 176.5 (C=O), 58.0 (Ad-C), 42.0, 36.5, 30.0, 29.5, 28.0.

  • MS (EI): m/z 247 (M⁺), 135 (adamantyl cation, base peak).

Illustrative Spectroscopic Data for Adamantyl Pyrrolidin-2-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.40 (t, 2H), 2.45 (t, 2H), 2.15 (s, 3H, Ad-CH), 1.90-1.65 (m, 14H, Ad-CH₂ and lactam-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O), 57.5 (Ad-C), 48.0, 42.5, 36.0, 31.0, 18.0.

  • MS (EI): m/z 219 (M⁺), 135 (adamantyl cation, base peak).

Conclusion

  • Both compounds exhibit high overall stability, a testament to the robust nature of the adamantane scaffold.

  • Adamantyl azepan-2-one is predicted to have slightly superior hydrolytic stability compared to adamantyl pyrrolidin-2-one, likely due to the reduced ring strain of the seven-membered lactam.

  • Both molecules demonstrate excellent resistance to oxidative and photolytic degradation.

  • The thermal stability of both compounds is exceptional, with decomposition temperatures exceeding 300 °C.

The choice between these two scaffolds in drug design and materials science will ultimately depend on the specific application and desired pharmacokinetic or material properties. The slightly enhanced stability of the azepan-2-one derivative may be advantageous in applications requiring prolonged exposure to aqueous environments. This guide provides the foundational knowledge and experimental protocols necessary for researchers to make informed decisions and further explore the potential of these fascinating molecules.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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Comparative

Comparability &amp; Quality Assessment of Generic 1-(3-Hydroxy-1-adamantyl)azepan-2-one Intermediates

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and RA Professionals.[1][2][3] Executive Summary: Redefining "Bioequivalence" for Intermediates In the context of drug development, "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and RA Professionals.[1][2][3]

Executive Summary: Redefining "Bioequivalence" for Intermediates

In the context of drug development, "Bioequivalence" (BE) strictly refers to the pharmacokinetic equivalence of a Finished Dosage Form (FDF) in humans.[2][3] However, for a generic intermediate like 1-(3-Hydroxy-1-adamantyl)azepan-2-one —a key scaffold for 11β-HSD1 inhibitors and structural analogs of DPP-4 inhibitors—the regulatory and scientific requirement is Chemical and Physical Equivalence (Comparability) .[1][2][3]

This guide outlines the protocol to demonstrate that a generic source of this intermediate is therapeutically interchangeable with the innovator’s material. Failure to prove equivalence at this stage can lead to critical failures in the final API's impurity profile and solid-state bioavailability.[1][2][3]

Scientific Context & Critical Quality Attributes (CQAs)

The molecule 1-(3-Hydroxy-1-adamantyl)azepan-2-one combines a lipophilic adamantane cage with a polar lactam (azepan-2-one) ring.[1][2][3] This structure is often synthesized via the N-alkylation of caprolactam or cyclization of amino-adamantane precursors.[1][2][3]

Why Equivalence Matters Here:

  • Adamantane Carryover: Unreacted adamantane precursors are highly lipophilic and difficult to purge in aqueous workups of the final API.[2][3]

  • Ring Stability: The 7-membered azepane ring is susceptible to hydrolytic ring-opening under strong acidic/basic conditions, leading to amino-acid impurities (e.g., N-substituted aminohexanoic acid).[1][2][3]

  • Polymorphism: The adamantyl group promotes high crystallinity.[2][3] Different polymorphs of the intermediate can drastically alter reaction kinetics in the subsequent coupling step.[2][3]

Table 1: Critical Quality Attributes (CQAs) for Equivalence
CQA ParameterInnovator Specification (Typical)Risk in Generic SourceAnalytical Method
Assay (Purity) > 98.5% w/wLower purity leads to stoichiometric imbalance in next step.HPLC (UV/RI)
Organic Impurities Individual < 0.10%; Total < 1.0%Ring-opened impurity (hydrolysis product) & Bis-adamantyl byproducts.[1][2][3]HPLC-MS (Q-TOF)
Residual Solvents ICH Q3C LimitsUse of Class 2 solvents (DMF, Toluene) differs by synthesis route.[1][2][3]GC-HS
Polymorph Form Form A (Thermodynamically Stable)Metastable forms (Form B/C) dissolve faster, causing "hot" reactions and side products.[1][2][3]XRPD / DSC
Particle Size (PSD) D90 < 150 µmFines (<10 µm) cause dusting/exposure; Coarse (>300 µm) cause incomplete reaction.[2][3]Laser Diffraction
ROI (Ash) < 0.1%High inorganic salts (Lewis acid catalysts) poison downstream catalysts (e.g., Pd/C).[2][3]Gravimetric
Experimental Protocol: Impurity Fate Mapping

To prove equivalence, you must map the "fate" of impurities.[2][3] You cannot simply show the intermediate is pure; you must show that its specific impurities are purged during the conversion to the Final API.[2][3]

The "Use Test" Workflow

The most authoritative proof of equivalence is the Use Test . You must process both the Innovator Intermediate and the Generic Intermediate through the final synthetic step under identical conditions.[2][3]

Hypothetical Synthesis Context:

  • Step N (Intermediate): 1-(3-Hydroxy-1-adamantyl)azepan-2-one[1][2][3]

  • Step N+1 (API): Coupling or functionalization of the hydroxyl group (common in 11β-HSD1 inhibitor synthesis).[1][2][3]

G Gen_Int Generic Intermediate (Source B) Rxn Step N+1 Reaction (Identical Conditions) Gen_Int->Rxn Input Inn_Int Innovator Intermediate (Source A) Inn_Int->Rxn Input API_Gen Final API (from Generic) Impurity Profile B Rxn->API_Gen Process B API_Inn Final API (from Innovator) Impurity Profile A Rxn->API_Inn Process A Comp COMPARABILITY CHECK 1. Are new impurities formed? 2. Are known impurities > ICH Q3A limits? 3. Is Yield equivalent? API_Gen->Comp API_Inn->Comp

Figure 1: The "Use Test" workflow.[1][2][3] This side-by-side conversion is the only way to validate that minor differences in the generic intermediate do not propagate to the final drug substance.[1][2]

Structural & Solid-State Characterization[1][2][3][4]

Mere chemical purity is insufficient.[2][3] The physical form determines the "processability" of the intermediate.[2]

A. X-Ray Powder Diffraction (XRPD) Overlay

Objective: Confirm the Generic Intermediate has the same crystal lattice as the Innovator.

  • Method: Bruker D8 Advance (or equivalent), Cu Kα radiation.[2][3]

  • Acceptance Criteria: Peak positions (2θ) must match within ±0.2°. No new peaks (indicating a new polymorph or solvate).[2][3]

  • Why it fails: Generic suppliers often recrystallize from different solvents (e.g., Methanol vs. Ethyl Acetate), creating solvates that alter the molecular weight and stoichiometry in the next step.[3]

B. 1H-NMR & NOESY (Stereochemical Confirmation)

While the adamantane core is often achiral (unless substituted asymmetrically), the azepan-2-one ring conformation can be locked in solid state.[1][2][3]

  • Protocol: Dissolve 10 mg in DMSO-d6.

  • Key Signal: Look for the multiplet splitting of the azepane protons (C3-C7).[2][3]

  • Impurity Detection: Check the region δ 2.0–2.5 ppm for ring-opened amino acid precursors (linear chains), which are common degradation products in generic batches stored improperly.[2][3]

Regulatory Justification (ICH Q11)[3][4]

To justify the substitution of this intermediate to regulatory bodies (FDA/EMA), you must submit a Comparability Protocol (CP) citing ICH Q11.[2][3]

Key Argument: "The proposed generic intermediate is comparable to the reference standard. Impurity fate mapping demonstrates that Process impurity X (specific to the generic route) is purged to < 0.10% in the final crystallization step, posing no risk to patient safety."[3]

Common Pitfall: Generic manufacturers often use Bromoadamantane as a starting material, whereas innovators might use Hydroxyadamantane .[2][3] This introduces Bromide ions.[1][2][3]

  • Test Required: If the generic route introduces Halogens (Br/Cl), you must test for Elemental Impurities (ICH Q3D) , specifically if Palladium catalysts are used downstream (Halides poison Pd catalysts).[3]

References
  • ICH Guidelines. Guideline Q11: Development and Manufacture of Drug Substances.[2][3] International Conference on Harmonisation.[1][2][3] Link

  • Boyle, C. D., et al. (2010).[2][3] "Discovery of Adamantyl Ethanone Derivatives as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of adamantyl-amide scaffolds). Link

  • Villhauer, E. B., et al. (2003).[2][3][4] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable DPP-IV Inhibitor."[1][2][3][4] Journal of Medicinal Chemistry. (Reference for adamantane-amine coupling chemistry). Link

  • FDA Guidance for Industry. ANDAs: Impurities in Drug Substances.[1][2][3] (Defines reporting thresholds for intermediates). Link

Disclaimer: This guide is for research and development purposes. Always consult specific regional guidelines (USP/EP/JP) for validation limits.

Sources

Validation

A Senior Application Scientist's Guide to Chromatographic Retention Time Comparison for Adamantyl Lactam Isomers

Introduction: The Challenge of Adamantyl Lactam Isomerism in Drug Development Adamantyl lactams represent a class of rigid, polycyclic scaffolds of significant interest in medicinal chemistry. Their unique three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Adamantyl Lactam Isomerism in Drug Development

Adamantyl lactams represent a class of rigid, polycyclic scaffolds of significant interest in medicinal chemistry. Their unique three-dimensional structure can confer desirable properties such as metabolic stability and precise spatial orientation of functional groups. However, the synthesis of these complex molecules often yields a mixture of isomers, particularly enantiomers, which are non-superimposable mirror images of each other.

In pharmaceutical development, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Regulatory bodies like the FDA and EMA therefore mandate stereoselective analysis to ensure the safety and efficacy of new drug entities.[1] The structural rigidity and subtle stereochemical differences of adamantyl lactam isomers make their separation a non-trivial analytical challenge. Mass spectrometry alone, for instance, cannot differentiate between isomers of the same mass, necessitating a chromatographic separation front-end.[1]

This guide provides an in-depth comparison of modern chromatographic techniques for the effective separation of adamantyl lactam isomers. We will explore the underlying principles of chiral recognition and present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), empowering researchers to select and develop robust analytical methods.

Pillar 1: The Mechanism of Chiral Recognition

The separation of enantiomers requires a chiral environment. In modern chromatography, this is most often achieved by using a Chiral Stationary Phase (CSP).[2][3] The fundamental principle governing separation on a CSP is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[4][5]

For chiral recognition to occur, there must be a sufficient difference in the interaction energy between the two enantiomer-selector complexes. This is often explained by the "three-point interaction model," which posits that one enantiomer will have a more stable, multi-point interaction (e.g., through hydrogen bonding, π-π stacking, dipole-dipole, or steric interactions) with the CSP than its mirror image.[4][6] The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a later retention time and enabling separation.[7]

Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are among the most powerful and versatile for separating a wide range of chiral compounds, including lactams.[8][9][10] Their effectiveness stems from the helical grooves in their polymer structure, which create chiral cavities where analyte molecules can be included, leading to separation based on steric fit and various intermolecular interactions.[10][11]

Methodology Comparison: HPLC vs. SFC

The choice of chromatographic technique is paramount for achieving optimal resolution, speed, and efficiency. We will compare two leading methodologies: Chiral HPLC under Normal Phase conditions and Chiral Supercritical Fluid Chromatography (SFC).

Technique 1: High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based CSPs

Chiral HPLC is a well-established and powerful tool for enantioselective analysis.[12] For adamantyl lactams, which possess polar lactam groups but a non-polar adamantane cage, Normal Phase (NP) or Polar Organic modes are often highly effective.

Expertise & Experience: Why Normal Phase? In Normal Phase HPLC, a non-polar mobile phase (e.g., hexane/alcohol mixtures) is used with a polar stationary phase. For polysaccharide CSPs, the alcohol modifier (e.g., isopropanol, ethanol) plays a critical role. It competes with the analyte for polar interaction sites (like carbamate groups) on the CSP. By carefully adjusting the alcohol concentration, we can modulate the retention of the adamantyl lactam isomers. A lower alcohol percentage generally leads to stronger interactions, longer retention times, and often, better resolution, while a higher percentage speeds up the elution. For basic compounds, adding a small amount of an amine like diethylamine (DEA) to the mobile phase is crucial for masking acidic silanol sites on the silica support, preventing peak tailing and improving efficiency.[2]

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

  • Detection: UV at 220 nm

IsomerRetention Time (t_R, min)Resolution (R_s)Selectivity (α)
Isomer 1 (e.g., R-enantiomer)8.35--
Isomer 2 (e.g., S-enantiomer)10.123.151.28
Note: Data are illustrative examples based on typical performance for chiral lactams.

Workflow Diagram: Chiral HPLC Method Development The following diagram outlines the logical workflow for developing a chiral HPLC method.

hplc_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization A Define Analyte (Adamantyl Lactam) B Assess Solubility A->B Solubility Test C Screen CSPs (e.g., IA, IB, IC) B->C Select Columns D Screen Mobile Phases (Hex/IPA, Hex/EtOH) C->D Initial Elution E Optimize Modifier % (e.g., 10-30% IPA) D->E Partial Separation Achieved F Optimize Additive (DEA for base) E->F Improve Peak Shape & Resolution G Final Method F->G Baseline Separation Rs > 1.5 decision_tree cluster_primary Primary Objective cluster_methods Recommended Starting Point cluster_outcome Outcome start Goal: Separate Adamantyl Lactam Isomers q1 High Throughput & Speed Critical? start->q1 sfc Start with SFC (Fast Screening) q1->sfc Yes hplc Start with HPLC (Robust & Widely Available) q1->hplc No success Optimized Method sfc->success hplc->success

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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